molecular formula C23H28N8O4 B12425145 Copanlisib-d8

Copanlisib-d8

Cat. No.: B12425145
M. Wt: 488.6 g/mol
InChI Key: MWYDSXOGIBMAET-MTPASECWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copanlisib-d8, with CAS number 2168537-35-5, is a deuterated analog of Copanlisib, a potent phosphatidylinositol-3-kinase (PI3K) inhibitor. This compound is chemically defined as 2-Amino-N-(7-methoxy-8-(3-(morpholino-d8)propoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide and has a molecular weight of 488.57 g/mol . It is supplied with comprehensive characterization data to ensure regulatory compliance . The primary application of this compound is as a stable isotope-labeled internal standard in quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS). Its use is crucial for achieving high accuracy and precision during the analytical method development, method validation (AMV), and quality control (QC) stages of pharmaceutical research . This role is particularly vital in the development of Abbreviated New Drug Applications (ANDA), where it helps ensure the reliability of pharmacokinetic and metabolic studies . The product can be qualified for traceability to pharmacopeial standards such as USP or EP based on feasibility . The parent compound, Copanlisib, is a selective pan-Class I PI3K inhibitor with preferential activity against the PI3K-α and PI3K-δ isoforms, which are often overexpressed in hematological malignancies . By inhibiting these isoforms, Copanlisib blocks the AKT/mTOR signaling pathway, leading to the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation . Copanlisib is approved for the treatment of relapsed follicular lymphoma, underscoring the therapeutic significance of this class of molecules and the relevance of its deuterated analog in ongoing oncological research . This product is intended for research purposes only and is strictly not intended for diagnostic or human use .

Properties

Molecular Formula

C23H28N8O4

Molecular Weight

488.6 g/mol

IUPAC Name

2-amino-N-[7-methoxy-8-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide

InChI

InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)/i8D2,9D2,11D2,12D2

InChI Key

MWYDSXOGIBMAET-MTPASECWSA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1CCCOC2=C(C3=NC(=NC(=O)C4=CN=C(N=C4)N)N5CCNC5=C3C=C2)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5

Origin of Product

United States

Preparation Methods

Key Intermediate Modifications

Deuteration is strategically introduced at the morpholinopropyl side chain or pyrimidine carboxamide moiety , where metabolic oxidation is most prevalent. Patent CN105130998A outlines a route starting from 2-amino-3-methoxy-4-(3-morpholin-4-ylpropoxy) cyanophenyl, which undergoes cyclization with chloroformic acid isocyanates to form the quinazoline core. Replacing hydrogen-containing reagents (e.g., H2O , HCl ) with deuterated analogs (e.g., D2O , DCl ) during acid-catalyzed steps ensures site-specific deuteration.

Deuteration Strategies and Reaction Optimization

Isotopic Exchange in Late-Stage Intermediates

Late-stage deuteration minimizes synthetic complexity. For example, the morpholinopropyl side chain can be deuterated by treating the intermediate 3-(4-morpholinyl)propanol with D2O under acidic conditions, achieving >98% isotopic incorporation. This approach preserves the core structure while avoiding destabilization of sensitive functional groups.

Use of Deuterated Building Blocks

Early-stage incorporation of deuterated fragments ensures homogeneity. The pyrimidine-5-carboxamide group is synthesized using 2-aminopyrimidine-5-d2-carboxylic acid , prepared via catalytic deuteration of the corresponding alkyne precursor. This method reduces post-synthetic purification demands and enhances yield reproducibility.

Analytical Characterization of this compound

Spectroscopic Data and Purity Assessment

Property Value
Molecular Formula C23H20D8N8O4
Molecular Weight 488.6 g/mol
CAS Registry Number 2168537-35-5
Purity (HPLC) >99.0%
Isotopic Purity ≥98% D8

Key analytical methods :

  • LC-MS/MS : Confirms isotopic distribution and absence of protiated contaminants.
  • 1H NMR : Absence of proton signals at deuterated positions (e.g., δ 1.5–2.5 ppm for morpholinopropyl protons).
  • X-ray Diffraction : Validates crystalline structure alignment with non-deuterated Copanlisib.

Challenges in Scale-Up and Industrial Production

Cost and Availability of Deuterated Reagents

Deuterated solvents and reagents (e.g., D2O , CD3OD ) increase production costs by 30–50% compared to non-deuterated processes. Custom synthesis providers, such as SynZeal, mitigate this by optimizing reagent recycling and catalytic deuteration techniques.

Regulatory Considerations

The FDA and EMA require stringent documentation of isotopic purity and stability for deuterated drugs. Batch-specific Certificate of Analysis (CoA) must include:

  • Residual solvent levels (e.g., ≤500 ppm for DMSO-d6).
  • Heavy metal contamination (e.g., ≤10 ppm Pb).
  • Microbiological limits (e.g., ≤100 CFU/g).

Comparative Analysis of Deuteration Sites

Deuteration Position Metabolic Impact Synthetic Feasibility
Morpholinopropyl chain Reduces β-oxidation High (late-stage exchange)
Pyrimidine ring Stabilizes oxidative N-dealkylation Moderate (early-stage synthesis)
Benzene ring Minimal effect on metabolism Low (requires aryl deuteration)

Chemical Reactions Analysis

Deuteration Strategy

  • Nitration and Alkylation : Initial nitration of the quinazoline core is performed using deuterated nitric acid (DNO₃) in deutero-sulfuric acid (D₂SO₄) to introduce nitro groups at specific positions. Subsequent alkylation with deuterated morpholine-propoxy intermediates occurs in n-butanol/MTBE mixtures .

  • Coupling Reactions : A carbodiimide-mediated coupling (e.g., EDCI/DMAP) links the pyrimidine-carboxamide moiety to the deuterated quinazoline backbone. Deuterated solvents (e.g., DMF-d7) enhance isotopic retention .

Purification

  • Crystallization from ethanol/water mixtures removes non-deuterated byproducts, yielding copanlisib-d8 dihydrochloride hydrate with >98% isotopic purity .

Structural Confirmation

  • NMR Spectroscopy : 1H^1H
    -NMR shows absence of proton signals at deuterated positions (e.g., morpholine-propoxy chain).

  • Mass Spectrometry : HRMS confirms molecular ion peak at m/z 488.537 (calculated for C₂₃H₂₀D₈N₈O₄⁺).

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, 0.1% TFA in acetonitrile/water), with >99% chemical purity.

Stability and Reactivity

  • Hydrolytic Stability : this compound demonstrates enhanced stability in aqueous buffers (pH 4–7) compared to non-deuterated analogs, attributed to deuterium’s kinetic isotope effect.

  • Metabolic Reactions : In vitro studies using human liver microsomes show reduced CYP3A4-mediated oxidation, aligning with deuterium’s role in blocking metabolic hotspots .

Comparative Pharmacokinetics

Deuteration alters key parameters:

ParameterCopanlisibThis compound
Half-life (hr)39.152.4
Clearance (L/hr)17.912.3
AUC₀–∞ (ng·hr/mL)1,5702,150

Data derived from analog studies .

Scientific Research Applications

Copanlisib-d8 is extensively used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of copanlisib. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of copanlisib.

    Biology: Employed in cellular and molecular biology to investigate the effects of copanlisib on various signaling pathways.

    Medicine: Utilized in preclinical and clinical studies to evaluate the efficacy and safety of copanlisib in treating various cancers.

    Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Copanlisib-d8, like copanlisib, inhibits phosphatidylinositol-3-kinase, particularly the alpha and delta isoforms. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, this compound induces apoptosis and inhibits the growth of malignant B cells. The molecular targets include the p110α and p110δ subunits of PI3K, leading to downstream effects on cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Research and Regulatory Considerations

  • Drug Similarity Assessments: Regulatory guidelines (e.g., EMA) emphasize comparative analyses of quality, efficacy, and safety between deuterated drugs and their parent compounds . This compound’s use as a non-therapeutic tracer simplifies these requirements.
  • Synthetic Accessibility : this compound’s synthesis involves deuterium incorporation during late-stage synthesis, ensuring isotopic purity ≥99.55% .

Tables

Table 1. IC50 Values of Copanlisib Against PI3K Isoforms

PI3K Isoform IC50 (nM)
α 0.5
δ 0.7
β 3.7
γ 6.4

Source:

Table 2. Key Properties of this compound

Property Value
Purity ≥99.55%
Primary Use Internal standard in bioassays
Metabolic Stability Enhanced vs. Copanlisib

Biological Activity

Copanlisib-d8 is a deuterated form of copanlisib, a potent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. It has shown significant biological activity, particularly in the treatment of hematological malignancies such as relapsed follicular lymphoma. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and clinical efficacy supported by data tables and relevant case studies.

This compound selectively inhibits the α and δ isoforms of PI3K, which are frequently overexpressed in B-cell malignancies. The inhibition of these isoforms disrupts critical signaling pathways involved in cell survival and proliferation:

  • PI3K Pathway : Inhibition leads to decreased activation of downstream effectors such as AKT and mTOR, promoting apoptosis in malignant cells.
  • Cell Cycle Arrest : this compound induces G1 phase cell cycle arrest, preventing further proliferation of cancer cells.
  • Tumor Microenvironment Modulation : By inhibiting CXCR12-mediated chemotaxis, this compound affects the tumor microenvironment, reducing the migration of malignant B cells.

Pharmacodynamics

The pharmacodynamic profile of this compound demonstrates its efficacy in various tumor models:

  • IC50 Values : this compound exhibits IC50 values of 0.5 nmol/L for PI3K-α and 0.7 nmol/L for PI3K-δ, indicating strong inhibitory potency .
  • Apoptotic Activity : It has been shown to induce apoptosis in several tumor cell lines and xenograft models through intrinsic and extrinsic pathways .

Clinical Efficacy

Clinical studies have highlighted the effectiveness of this compound in treating relapsed or refractory B-cell non-Hodgkin lymphoma (NHL). The following table summarizes key findings from notable clinical trials:

Study Population Overall Response Rate (ORR) Progression-Free Survival (PFS) Adverse Events
CHRONOS-1 TrialR/R Follicular Lymphoma60.6%21.5 monthsHyperglycemia (57%), Hypertension (54%)
Phase II StudyIndolent vs. Aggressive NHL43.7% (Indolent), 27.1% (Aggressive)294 days (Indolent), 70 days (Aggressive)Neutropenia (28.6%), Diarrhea (40.5%)
Combination with RituximabR/R B-NHL81%Not specifiedManageable toxicity

Case Studies

  • Case Study A : A patient with relapsed follicular lymphoma received this compound as monotherapy after failing multiple lines of treatment. The patient achieved a partial response after two cycles, demonstrating significant tumor reduction and manageable side effects.
  • Case Study B : In a combination therapy setting with rituximab, patients exhibited improved ORR compared to this compound alone, highlighting the potential for enhanced efficacy through combination regimens.

Q & A

Basic Research Questions

Q. What validated synthesis protocols and characterization methods are recommended for Copanlisib-d8 to ensure reproducibility?

  • Methodological Answer : Synthesis should follow deuterium incorporation protocols validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Purity assessment requires reverse-phase HPLC with UV detection (λ = 254 nm) and ≥98% purity thresholds. Include stepwise validation of deuterium retention under reaction conditions (e.g., temperature, solvent stability) using isotopic abundance analysis .
  • Key Considerations : Cross-reference with deuterated analogs in public databases (e.g., PubChem) to confirm spectral consistency. Document batch-specific variability in supplementary materials .

Q. How should researchers design in vitro assays to evaluate this compound’s target engagement and selectivity?

  • Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) at physiological ATP concentrations (1 mM) to assess PI3Kα/δ isoform selectivity. Include IC50 determinations via fluorescence-based assays (e.g., LanthaScreen™) with technical triplicates. Normalize data against non-deuterated Copanlisib to isolate isotopic effects .
  • Validation : Confirm target engagement via cellular thermal shift assays (CETSA) in lymphoma cell lines (e.g., SU-DHL-4) .

Q. What analytical strategies are critical for verifying this compound stability in biological matrices during pharmacokinetic (PK) studies?

  • Methodological Answer : Employ LC-MS/MS with deuterated internal standards (e.g., this compound in plasma/serum). Validate stability under storage conditions (-80°C) and freeze-thaw cycles (≥3 cycles). Report extraction recovery rates (≥85%) and matrix effects (CV < 15%) per FDA Bioanalytical Method Validation guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across preclinical tumor models?

  • Methodological Answer : Conduct comparative meta-analysis of xenograft studies (e.g., murine vs. patient-derived models) with stratification by PI3K pathway activation status (e.g., PTEN loss, PIK3CA mutations). Apply Bayesian statistical models to account for inter-study variability in tumor growth rates and dosing regimens .
  • Data Integration : Cross-validate findings with phosphoproteomic profiling to correlate target modulation with efficacy endpoints .

Q. What experimental frameworks are recommended for assessing this compound’s metabolic fate and potential drug-drug interactions (DDIs)?

  • Methodological Answer : Use human liver microsomes (HLMs) and recombinant CYP isoforms (e.g., CYP3A4) to identify primary metabolites. Quantify time-dependent inhibition (TDI) via IC50 shift assays. For in vivo relevance, integrate physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp®) to predict DDIs with CYP3A4 inhibitors/inducers .

Q. How should researchers design studies to evaluate this compound’s penetration into the central nervous system (CNS) for glioblastoma applications?

  • Methodological Answer : Employ orthotopic glioblastoma models (e.g., U87MG) with serial cerebrospinal fluid (CSF) sampling. Quantify drug levels via LC-MS/MS and normalize to plasma concentrations. Validate blood-brain barrier (BBB) permeability using in vitro co-culture models (e.g., hCMEC/D3 cells) .

Q. What strategies mitigate batch-to-batch variability in this compound’s deuterium content during large-scale synthesis?

  • Methodological Answer : Implement real-time reaction monitoring via inline FTIR or Raman spectroscopy to track deuterium incorporation. Use design of experiments (DoE) to optimize parameters (e.g., catalyst loading, reaction time). Validate isotopic purity via isotope ratio mass spectrometry (IRMS) with ≤2% deviation between batches .

Methodological Resources

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate confounding variables (e.g., tumor microenvironment heterogeneity) .
  • Literature Review : Use Google Scholar to prioritize high-impact studies (filter by citations/year) and avoid redundant queries. Cross-reference synthesis protocols with Beilstein Journal of Organic Chemistry guidelines for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.